molecular formula C18H20N4O3S2 B280755 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B280755
M. Wt: 404.5 g/mol
InChI Key: IIYHDWHRDGAVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting various cellular signaling pathways that are involved in cancer growth, inflammation, and insulin resistance.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, induce cancer cell apoptosis, reduce inflammation and oxidative stress, improve insulin sensitivity, and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide in lab experiments is its potential to inhibit cancer growth and metastasis. It also has potential applications in the treatment of diabetes and inflammation. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies on its pharmacokinetics and toxicity are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide involves the reaction of 4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)aniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography.

Scientific Research Applications

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results as a potential inhibitor of tumor growth and metastasis. In diabetes research, it has been studied for its potential to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been studied for its potential to reduce inflammation and oxidative stress.

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C18H20N4O3S2/c1-10-7-11(2)13(4)17(12(10)3)27(24,25)22-14-5-6-15(23)16(8-14)26-18-19-9-20-21-18/h5-9,22-23H,1-4H3,(H,19,20,21)

InChI Key

IIYHDWHRDGAVLO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3)C)C

Origin of Product

United States

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